4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
Description
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 4-chlorobenzyl group at position 4 and a 2,4-dimethylphenyl group at position 5. Pyridazinones are known for their cardiovascular and antiplatelet activities, often mediated through inhibition of phosphodiesterase III (PDE III) or modulation of cAMP levels .
Properties
CAS No. |
618443-44-0 |
|---|---|
Molecular Formula |
C19H19ClN2O |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C19H19ClN2O/c1-12-3-8-17(13(2)9-12)18-11-15(19(23)22-21-18)10-14-4-6-16(20)7-5-14/h3-9,15H,10-11H2,1-2H3,(H,22,23) |
InChI Key |
YTBBMHZRUAEPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=O)C(C2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,4-Dicarbonyl Precursors
The most widely employed method for constructing the pyridazinone ring involves cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. For the target compound, this approach begins with a 1,4-diketone derivative bearing the 4-chlorobenzyl and 2,4-dimethylphenyl groups. Reaction with hydrazine hydrate in ethanol under reflux conditions (4–6 hours) yields the dihydropyridazinone core .
Mechanistic Insights :
-
The diketone undergoes nucleophilic attack by hydrazine, forming a dihydrazone intermediate.
-
Intramolecular cyclization eliminates water, generating the partially saturated pyridazinone ring .
-
Substituents at the 4- and 6-positions are introduced via pre-functionalized diketones, ensuring regioselectivity .
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol | 58–76 | |
| Temperature | Reflux (78°C) | 65 | |
| Hydrazine Equivalents | 1.5 | 72 |
This method is favored for its simplicity but requires pure diketone precursors to avoid byproducts.
Halogenation-Functionalization Sequential Approach
Patented routes emphasize halogenation as a key step for introducing the chlorobenzyl group. Starting with 3,4,5-trichloropyridazine, selective displacement of chlorine atoms enables sequential functionalization :
-
Regioselective Amination :
-
Benzylation :
Advantages :
Succinic Anhydride-Based Synthesis
Alternative routes utilize succinic anhydride derivatives to build the pyridazinone ring. A 4-(4-substituted phenyl)-4-oxobutyric acid intermediate is cyclized with hydrazine hydrate :
Procedure :
-
Friedel-Crafts Acylation :
-
Cyclization :
Challenges :
-
Requires strict anhydrous conditions to prevent hydrolysis of the anhydride.
-
Limited flexibility for introducing diverse substituents post-cyclization.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated that cyclocondensation of 1,4-diketones with hydrazine under microwave conditions (100°C, 30 minutes) achieves 89% yield, reducing reaction time by 80% compared to conventional heating .
Key Parameters :
Industrial-Scale Optimization
For commercial production, cost-effectiveness and environmental impact are prioritized:
Process Improvements :
-
Solvent Recycling : Ethanol is recovered via distillation, reducing waste by 40% .
-
Catalyst-Free Conditions : Avoiding AlCl₃ minimizes corrosion and disposal costs .
-
Continuous Flow Systems : Microreactors enhance heat transfer, achieving 92% yield in 10 minutes .
Economic Analysis :
| Factor | Batch Process | Flow Process |
|---|---|---|
| Annual Production | 500 kg | 2,000 kg |
| Cost per kg | $1,200 | $800 |
| CO₂ Emissions | 12 tons | 4 tons |
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation | 72 | High | Low | Moderate |
| Halogenation-Functionalization | 85 | Very High | Medium | Low |
| Succinic Anhydride | 70 | Moderate | High | High |
| Microwave | 89 | Low | Medium | Low |
The halogenation-functionalization route is optimal for large-scale synthesis due to its balance of yield and cost .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Key structural analogues and their substituents are summarized below:
Key Observations:
Substituent Position and Type: The target compound features a 4-chlorobenzyl group, which introduces a flexible benzyl chain compared to rigid benzylidene (e.g., ) or chlorophenyl () substituents. This flexibility may influence receptor binding or pharmacokinetics.
Impact of Double Bonds :
Pharmacological Activity Comparison
Antiplatelet and PDE III Inhibition
- MCI-154 (): Exhibits potent antiplatelet activity (IC50: 0.36 μM) via PDE III inhibition. Structural analogues with chloroacetamido groups (e.g., compound 97a, IC50: 0.03 μM) show enhanced activity due to improved hydrophobic interactions .
- However, the lack of a pyridylamino group (as in MCI-154) could reduce specificity for PDE III.
Cardiotonic and Vasorelaxant Effects
- CI-930 (): A tricyclic pyridazinone with selective PDE III inhibition and cardiotonic activity. The 4a-methyl group enhances stability and binding affinity .
- Compound : The benzylidene substituent contributes to vasorelaxant activity in rat aorta models, likely through calcium channel modulation .
- Target Compound : The 4-chlorobenzyl group may similarly enhance vasodilation, while the 2,4-dimethylphenyl group could stabilize interactions with cardiac PDE III.
Hypotensive Activity
- 6-Phenyl Derivatives (): Para-substituted acetamido or cyano groups on the phenyl ring correlate with potent hypotensive effects in normotensive rats. The target compound’s 2,4-dimethylphenyl group may offer comparable or superior activity due to increased lipophilicity .
Structure-Activity Relationship (SAR) Trends
Hydrophobic Interactions : Larger substituents (e.g., 2,4-dimethylphenyl) at position 6 enhance antiplatelet and PDE III inhibitory activities by maximizing van der Waals interactions .
Substituent Flexibility : Benzyl groups (target compound) may improve bioavailability compared to rigid benzylidene or tricyclic systems (e.g., CI-930) .
Electron-Withdrawing Groups : Chlorine atoms (e.g., 4-chlorobenzyl) enhance metabolic stability and binding to hydrophobic enzyme pockets .
Biological Activity
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS Number: 618443-44-0) is a heterocyclic compound with a pyridazinone core that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : It has been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.
- Anticancer Potential : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or tumor growth.
- Receptor Binding : There is evidence suggesting that it may bind to receptors implicated in pain and inflammation modulation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is valuable:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone | Contains a styryl group instead of dimethylphenyl | Different biological activity profile |
| 1,4-Bis(2-methylstyryl)benzene | Similar methylstyryl groups | Lacks pyridazinone core |
| 6-styryl-4,5-dihydro-3(2H)-pyridazinone | Contains only one styryl group | Different substitution pattern |
The dual substitution with both chlorobenzyl and dimethylphenyl groups in this compound enhances its potential applications in pharmaceuticals compared to other similar compounds.
Case Studies
-
Antibacterial Activity Study :
- A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics.
-
Cytotoxicity Assay :
- In vitro assays performed on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at higher concentrations, highlighting its potential as an anticancer agent.
Q & A
Q. Structure-Activity Relationship (SAR) Workflow :
In Vitro Screening :
- Cardiotonic Activity : Measure cAMP levels in isolated rat cardiomyocytes (EC values).
- Platelet Aggregation : Use ADP-induced aggregation assays (IC determination) .
Computational Modeling :
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., pyridazinone carbonyl) using Schrödinger.
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., PDE3A) over 100 ns trajectories .
Basic: What analytical techniques are critical for confirming the crystalline structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths/angles (e.g., C=O bond at 1.23 Å) and confirms stereochemistry.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contacts) .
- PXRD : Validates phase purity by matching experimental vs. simulated patterns .
Advanced: How can synthetic yields be improved while minimizing side reactions in large-scale pyridazinone synthesis?
Q. Optimization Strategies :
- Catalysis : Use Pd/C or CuI to accelerate Suzuki-Miyaura coupling for aryl group introduction.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20%.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s therapeutic potential?
- Enzyme Inhibition : Test against PDE3 (phosphodiesterase 3) using a colorimetric assay (IC < 1 µM indicates potency).
- Cytotoxicity : MTT assay in HepG2 cells (EC > 50 µM suggests low toxicity).
- Permeability : Caco-2 monolayer assay (P > 1 × 10 cm/s indicates oral bioavailability) .
Advanced: How do steric and electronic effects of substituents modulate interactions with biological targets?
- Steric Effects : The 2,4-dimethylphenyl group hinders rotation, stabilizing planar conformations critical for PDE3 binding.
- Electronic Effects : The 4-chloro substituent enhances electron-withdrawing capacity, increasing affinity for cationic binding pockets.
Validation :- Synthesize analogs with -CF (stronger EWG) or -OCH (EDG) and compare IC values .
Basic: What are the stability considerations for this compound under different storage conditions?
- Thermal Stability : Decomposes at >150°C (TGA analysis).
- Photostability : Protect from UV light; >90% remains after 72h in amber vials.
- Solution Stability : Store in DMSO at -20°C; avoid aqueous buffers >24h due to hydrolysis .
Advanced: Can computational methods predict metabolite formation and toxicity risks for this compound?
Q. In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major metabolites: hydroxylated chlorobenzyl).
- Toxicity Profiling : Derek Nexus flags potential hepatotoxicity from the chlorophenyl moiety.
Experimental Validation :- Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
